2-[(2-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid
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Overview
Description
2-[(2-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid is a chemical compound with the molecular formula C12H14BrNO3S and a molecular weight of 332.21346 g/mol . This compound is characterized by the presence of a bromophenyl group, a formamido group, and a methylsulfanyl group attached to a butanoic acid backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid typically involves the reaction of 2-bromobenzoyl chloride with methyl homocysteine under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Phenyl derivative
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
2-[(2-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(2-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in cells . The bromophenyl group may facilitate binding to certain proteins or enzymes, while the formamido and methylsulfanyl groups may modulate the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid: Similar structure but with the bromine atom in the para position.
2-[(2-Chlorophenyl)formamido]-4-(methylsulfanyl)butanoic acid: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-[(2-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid is unique due to the specific positioning of the bromine atom and the combination of functional groups, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(2-bromobenzoyl)amino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3S/c1-18-7-6-10(12(16)17)14-11(15)8-4-2-3-5-9(8)13/h2-5,10H,6-7H2,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLXHMZMXYSHIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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